2-[(1-Adamantylacetyl)amino]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(14(18)19)16-13(17)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h9-12H,2-8H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHIRCRLTNKXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pathways and Molecular Target Research for 2 1 Adamantylacetyl Amino Propanoic Acid
Elucidation of Enzyme Inhibition or Activation Mechanisms
The rigid, lipophilic adamantane (B196018) cage is a key structural feature that can mediate interactions with enzymatic active sites. Research into adamantane-containing molecules suggests potential inhibitory or activatory effects on several key enzymes implicated in pathological processes.
Research on Cyclooxygenase (COX) Enzyme Interactions
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are crucial mediators of inflammation through the production of prostaglandins. While direct enzymatic assays on 2-[(1-Adamantylacetyl)amino]propanoic acid are not extensively reported, theoretical studies on other adamantyl derivatives suggest a potential for interaction with COX enzymes. A computational docking study evaluated the interaction of a synthesized adamantyl derivative with both COX-1 and COX-2, indicating a greater affinity for the enzyme surfaces compared to the known inhibitors indomethacin (B1671933) and celecoxib (B62257) biointerfaceresearch.comresearchgate.net. This suggests that the adamantane moiety could play a role in positioning the molecule within the active site of COX enzymes, potentially leading to their inhibition. However, some adamantane derivatives have been noted for their anti-inflammatory properties that may not be directly linked to COX inhibition, but rather to the modulation of other pathways like lipoxygenase or complement systems nih.gov.
Investigation of Other Enzyme Targets (e.g., SIRT2, EGFR)
SIRT2: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target in cancer and neurodegenerative diseases. While specific studies on this compound are absent, the broader class of adamantane derivatives has been explored for SIRT2 inhibition. For instance, certain tenovins, which are known sirtuin inhibitors, act on both SirT1 and SirT2 acs.org. The exploration of adamantane-based scaffolds as selective SIRT2 inhibitors is an area of active research, but detailed findings for compounds structurally similar to this compound are not yet available.
Table 1: Preclinical Research on Adamantane Derivatives Targeting Various Enzymes
| Adamantane Derivative Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| Adamantyl-thiadiazole derivatives | EGFR | Potent inhibition of wild-type and mutant EGFR; induction of apoptosis. | johnshopkins.edu, researchgate.net |
| Adamantanyl-based thiadiazolyl pyrazoles | EGFR | Inhibition of EGFR kinase activity in breast cancer cells. | nih.gov |
| General Adamantane Derivatives | COX-1/COX-2 | Theoretical studies suggest potential for interaction and inhibition. | biointerfaceresearch.com, researchgate.net |
| Adamantane-linked isothiourea derivatives | Soluble Epoxide Hydrolase (sEH) | Potential inhibitory activity, contributing to anti-inflammatory effects. | nih.gov |
Receptor Binding and Modulation Studies
The adamantane moiety's influence extends to interactions with various neurotransmitter and other cell surface receptors, suggesting a potential role for this compound in modulating receptor-mediated signaling.
Exploration of Interactions with Neurotransmitter Receptors (e.g., NMDA Receptor Glycine (B1666218) Site)
The N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory neurotransmission, is a well-documented target for adamantane derivatives. nih.govpsychonautwiki.org Memantine, an aminoadamantane derivative, is a well-known non-competitive antagonist of the NMDA receptor. nih.gov Its mechanism involves blocking the ion channel of the receptor. Other adamantane amine derivatives have been synthesized and shown to act as dual inhibitors of NMDA receptors and voltage-gated calcium channels, offering potential neuroprotective effects. rsc.orguwc.ac.za
The glycine binding site on the NMDA receptor is a key modulatory site, and its ligands can influence receptor activity. nih.govbohrium.comresearchgate.net While there is no direct evidence of this compound binding to the glycine site, the general principle of adamantane derivatives interacting with the NMDA receptor complex is well-established. These interactions are often complex, with some derivatives acting as antagonists at the glycine site. nih.govbohrium.com
Other Receptor-Mediated Activities in Preclinical Models
Beyond the NMDA receptor, adamantane derivatives have been investigated for their activity at other receptors. Some derivatives have been shown to interact with nicotinic acetylcholine (B1216132) receptors, acting as open-channel blockers. elsevierpure.com The bulky adamantane structure can physically occlude the channel pore, thereby inhibiting ion flow. Additionally, some adamantane-based compounds have been designed to target the sigma-2 receptor, which is overexpressed in some tumor cells. nih.gov The incorporation of an adamantane scaffold can enhance selectivity for certain receptor subtypes. nih.gov
Table 2: Receptor Interaction Profile of Various Adamantane Derivatives
| Adamantane Derivative | Receptor Target | Mode of Action | Potential Effect | Reference(s) |
|---|---|---|---|---|
| Memantine | NMDA Receptor | Non-competitive channel blocker | Neuroprotection | nih.gov |
| Adamantane amine derivatives | NMDA Receptor & VGCC | Dual channel inhibition | Neuroprotection | rsc.org, uwc.ac.za |
| Novel adamantane derivatives | Nicotinic Acetylcholine Receptor | Open-channel blocker | Neuromodulation | elsevierpure.com |
| Adamantane-based compounds | Sigma-2 Receptor | Ligand binding | Anticancer potential | nih.gov |
Intracellular Signaling Pathway Investigations
The interaction of adamantane derivatives with enzymes and receptors can trigger a cascade of downstream intracellular signaling events. For instance, the inhibition of EGFR by adamantane-containing compounds can lead to the downregulation of pro-survival pathways and the induction of apoptosis, as evidenced by the upregulation of BAX and downregulation of Bcl-2. johnshopkins.eduresearchgate.net
Furthermore, adamantane-linked isothiourea derivatives have been shown to suppress tumor growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which is crucial in inflammation and cancer progression. nih.gov The modulation of NMDA receptor activity by adamantane derivatives can also have profound effects on intracellular calcium levels and downstream signaling pathways involved in synaptic plasticity and excitotoxicity. rsc.orguwc.ac.za The incorporation of an adamantane moiety into signaling molecules can also enhance their stability and selectivity for specific receptor subtypes, thereby fine-tuning their effects on intracellular pathways. nih.gov
Influence on Cellular Processes (e.g., Cell Viability, Migration) in Research Models
Following a comprehensive review of publicly available scientific literature, no specific research data was found regarding the influence of this compound on cellular processes such as cell viability and migration in research models. While studies on compounds with similar structural motifs, such as other propanoic acid derivatives or adamantane-containing molecules, have been conducted, the effects of this particular chemical entity on cellular functions have not been detailed in the accessible scientific domain.
The absence of published research in this specific area means that no data tables or detailed findings on the impact of this compound on cell viability, proliferation, or migration across different cell lines or in preclinical models can be provided at this time. Further investigation and publication of research in this area would be necessary to elucidate the cellular and molecular effects of this compound.
Structure Activity Relationship Sar and Computational Studies of 2 1 Adamantylacetyl Amino Propanoic Acid Analogs
Qualitative Structure-Activity Relationship Analysis
Qualitative SAR provides insights into the relationship between the chemical structure of a molecule and its biological activity without assigning a precise numerical value to this relationship. For adamantyl-containing amino acid derivatives, this involves systematically altering different parts of the molecule and observing the resulting changes in biological response.
The adamantyl cage is a key pharmacophore that can be modified to modulate biological activity. Variations in its structure, such as substitution or the introduction of heteroatoms, can lead to significant changes in potency and selectivity. For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, the introduction of a hydroxyl group at the 3-position of the adamantyl ring in a related series of inhibitors led to a potent and selective compound. nih.govresearchgate.netacs.org This suggests that the hydroxyl group may engage in a key hydrogen bonding interaction within the enzyme's active site, thereby enhancing inhibitory activity.
Furthermore, the size and lipophilicity of the adamantyl group can be fine-tuned. The use of a 3,5-dimethyladamantane-1-carboxamide (B241805) scaffold in another series of DPP-4 inhibitors resulted in a selective inhibitor, indicating that substitution on the adamantyl cage can influence selectivity. researchgate.net The lipophilic nature of the adamantyl group generally enhances membrane permeability and can improve the pharmacokinetic profile of a drug candidate. nih.gov
Table 1: Impact of Adamantyl Moiety Substitution on Biological Activity (Illustrative Examples)
| Compound Class | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| DPP-IV Inhibitors | Introduction of a 3-hydroxyl group | Increased potency and selectivity | nih.govresearchgate.netacs.org |
| DPP-IV Inhibitors | 3,5-dimethyl substitution | Enhanced selectivity | researchgate.net |
This table is illustrative and compiles findings from various classes of adamantane (B196018) derivatives to infer potential SAR trends for 2-[(1-Adamantylacetyl)amino]propanoic acid analogs.
The propanoic acid portion of the molecule, derived from an amino acid, is another critical determinant of biological activity. The stereochemistry of the amino acid is often paramount. In many biological systems, only one enantiomer of a chiral molecule will exhibit the desired activity, as it will have the correct spatial orientation to interact with its target, which is also chiral. For example, in a series of amino acid analogs of amantadine (B194251) and rimantadine (B1662185), the stereochemistry of the amino acid was found to be crucial for antiviral activity. nih.govmdpi.com Specifically, the conjugation of rimantadine with glycine (B1666218), the simplest amino acid, showed high antiviral activity, while increasing the bulk of the amino acid side chain, such as in valine, leucine, or isoleucine, did not lead to active compounds. nih.gov This highlights the importance of the size and nature of the amino acid side chain.
Furthermore, modifications to the carboxylic acid group, such as esterification or amidation, can convert the molecule into a prodrug, potentially improving its absorption and distribution.
Table 2: Influence of Amino Acid Moiety on Biological Activity (Illustrative Examples)
| Compound Class | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Antiviral Adamantane Analogs | Conjugation with Glycine | High antiviral activity | nih.gov |
| Antiviral Adamantane Analogs | Conjugation with bulky aliphatic amino acids (Val, Leu, Ile) | Loss of antiviral activity | nih.gov |
This table is illustrative and compiles findings from various classes of adamantane-amino acid conjugates to infer potential SAR trends for this compound analogs.
The amide bond linking the adamantyl moiety and the propanoic acid is a stable and common functional group in pharmaceuticals. rsc.org Substituents on the amide nitrogen can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor. In a series of adamantyl carboxamides and acetamides developed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, variations in the aromatic region and the linker between the adamantyl group and the amide were explored. nih.gov These modifications led to the discovery of potent inhibitors, underscoring the importance of the substituents around the amide bond for achieving high affinity for the target enzyme. nih.gov
The length of the linker between the adamantyl group and the amide can also be critical. For instance, comparing adamantyl carboxamides (no linker) and adamantyl acetamides (one methylene (B1212753) linker) can reveal the optimal distance and flexibility required for binding to the biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
For adamantyl derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For example, a 3D-QSAR study was conducted on a series of 17 adamantyl derivatives as P-glycoprotein (P-gp) inhibitors. dongguk.edu These models use statistical techniques to correlate the 3D steric and electrostatic fields (in CoMFA) or other molecular properties (in CoMSIA) of the molecules with their observed biological activities.
The robustness of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability of the model. For the P-gp inhibiting adamantyl derivatives, the final CoMFA model showed a q² of 0.764 and an r² of 0.988, while the CoMSIA model had a q² of 0.655 and an r² of 0.964, indicating that both models have good predictive power. dongguk.edu
QSAR models can also identify the key physicochemical descriptors that are most important for biological activity. These descriptors can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. In the CoMSIA model for the P-gp inhibiting adamantyl derivatives, the combination of steric, electrostatic, hydrophobic, and hydrogen bond acceptor parameters was found to be crucial for activity. dongguk.edu
The graphical output of these models, in the form of contour maps, can visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a contour map might show that a bulky substituent is favored in a particular region (steric effects), or that an electron-withdrawing group is beneficial in another area (electrostatic effects). This information is invaluable for the rational design of new, more potent analogs.
Table 3: Key Physico-chemical Descriptors in QSAR Models for Adamantyl Derivatives
| QSAR Model | Compound Class | Key Descriptors for Activity | Reference |
|---|---|---|---|
| CoMFA | P-gp Inhibitors | Steric and Electrostatic fields | dongguk.edu |
This table is based on a specific study of P-gp inhibiting adamantyl derivatives and illustrates the types of descriptors that are important in QSAR modeling of this class of compounds.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound or its analogs, might bind to a specific protein target at an atomic level. These techniques provide valuable insights into the potential biological activity of a compound before it is synthesized and tested in a laboratory.
Prediction of Binding Modes with Proposed Molecular Targets
Molecular docking studies have been employed to investigate the binding of adamantane-based compounds to various molecular targets. For instance, in the context of cholinesterase inhibition, docking results have shown that the hydrophobic adamantyl ring is capable of binding to the catalytic active site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through alkyl/π interactions with key amino acid residues like tryptophan and phenylalanine. nih.gov Specifically, in AChE, interactions with Trp84 and Phe330 are observed, while in BChE, interactions with Trp82 and Ala328 are prominent. nih.gov
Similarly, docking studies on adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of the 11β-HSD1 enzyme, which is implicated in metabolic diseases, predicted binding affinities comparable to known ligands. nih.gov These studies are crucial for understanding how the adamantane moiety orients itself within the binding pocket and which parts of the molecule contribute most significantly to the binding affinity.
In another example, docking of 2-(3-benzoylphenyl)propanoic acid derivatives into cyclooxygenase (COX) enzymes revealed binding modes similar to known inhibitors like ibuprofen. nih.gov The adamantane-containing compounds often position themselves to maximize favorable interactions within the active site, which can be a key determinant of their inhibitory activity.
Conformational Analysis and Ligand-Protein Interaction Profiling
Conformational analysis is a critical aspect of understanding how a flexible molecule like an amino acid derivative will adopt a specific three-dimensional shape to fit into a protein's binding site. The conformational landscape of amino acids can be complex and is influenced by their sequence and the surrounding environment. nih.govnih.gov Computational methods, including quantum mechanical (QM) and molecular mechanics (MM) approaches, are used to predict the preferred conformations of both natural and non-coded amino acids. nih.gov
The interaction profile of a ligand with its target protein is a detailed map of all the non-covalent interactions that stabilize the complex. This includes:
Hydrophobic Interactions: The adamantyl group, being highly lipophilic, plays a significant role in binding to hydrophobic pockets in proteins. nih.govmdpi.com This is a common feature observed in many adamantane-based drugs and is often a primary driver of their binding affinity. pensoft.netresearchgate.net
Hydrogen Bonds: The amino acid portion of the molecule, with its amide and carboxylic acid groups, can form crucial hydrogen bonds with residues in the active site. The number and geometry of these hydrogen bonds are critical for both affinity and specificity. nih.gov
By analyzing these interactions, researchers can understand why certain analogs are more potent than others and can generate hypotheses for designing new compounds with improved properties.
Ligand-Based and Structure-Based Drug Design Principles Applied to Analogs
Both ligand-based and structure-based drug design strategies are employed in the development of analogs of this compound to enhance their therapeutic potential.
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For adamantane derivatives, QSAR models can be developed to predict the antiviral activity, for instance, by correlating properties like lipophilicity and electronic parameters with the observed inhibitory effects. mdpi.com
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For adamantane-based inhibitors, the adamantyl cage often serves as a key hydrophobic feature in the pharmacophore.
Structure-Based Drug Design: This powerful approach utilizes the known three-dimensional structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, to design new ligands.
De Novo Design: Computational programs can be used to design novel molecules that are predicted to have high affinity and selectivity for the target's binding site. This can involve "growing" a molecule within the active site or linking molecular fragments together.
Structure-Guided Optimization: This iterative process involves determining the crystal structure of a target protein in complex with a lead compound. This structural information then guides the chemical modification of the lead to improve its binding affinity and other properties. For example, if a pocket of empty space is observed near the bound ligand, a functional group could be added to the ligand to fill that space and make additional favorable interactions.
By combining these computational and experimental approaches, researchers can rationally design and synthesize new analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties.
Future Research Trajectories and Broader Academic Implications
Development of Novel Synthetic Routes for Diverse Analogs
Currently, specific synthetic pathways for 2-[(1-Adamantylacetyl)amino]propanoic acid are not detailed in publicly available research. However, the synthesis of structurally related adamantane-containing amino acids, such as 2-(adamant-2-yl)-3-aminopropanoic acid, has been successfully achieved. These existing methods, often involving multi-step sequences, could serve as a foundational blueprint for producing this compound and its derivatives.
Future research should focus on developing efficient and scalable synthetic strategies. This would enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. Key modifications could include:
Alterations to the Adamantyl Cage: Introducing substituents onto the adamantyl moiety to modulate lipophilicity and steric bulk.
Modification of the Linker: Varying the length and nature of the acetyl linker to influence conformational flexibility.
Stereochemical Exploration: Synthesizing and separating stereoisomers of the propanoic acid moiety to assess stereospecific interactions with biological targets.
A hypothetical synthetic approach and potential analogs are presented in the table below.
| Starting Materials | Key Reaction Steps | Potential Analogs |
| 1-Adamantaneacetic acid, Alanine (B10760859) derivatives | Amide coupling (e.g., using DCC/DMAP) | N-substituted propanoic acid derivatives |
| Adamantyl halides, Substituted propanamides | Nucleophilic substitution | Variously substituted adamantyl analogs |
This table presents hypothetical synthetic strategies and has been compiled for illustrative purposes.
Advanced Preclinical Models for Biological Efficacy Assessment
The biological activity of this compound is currently uncharacterized. The presence of the adamantane (B196018) group, a common pharmacophore in antiviral and central nervous system-acting drugs, suggests potential therapeutic applications.
Future preclinical evaluation should employ a tiered approach, beginning with broad in vitro screening across various cell lines to identify potential areas of biological activity, such as anticancer or antimicrobial effects. Should initial screenings yield positive results, more advanced and targeted preclinical models would be warranted. For instance, if antitumor properties are identified, xenograft mouse models could be utilized to assess in vivo efficacy. The evaluation of radiolabeled analogs, for example with Carbon-11, could be explored for use as PET probes in tumor imaging, a strategy that has been successful for other amino acid derivatives.
Deeper Elucidation of Mechanistic Pathways
Understanding the mechanism of action is crucial for the development of any bioactive compound. For this compound, this would be a primary objective following the identification of any significant biological activity.
Initial mechanistic studies could involve target identification assays to pinpoint the molecular targets with which the compound interacts. Techniques such as affinity chromatography or proteomics-based approaches could be employed. Subsequent studies would then focus on characterizing the downstream signaling pathways affected by the compound's binding to its target.
Integration with Omics Technologies for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies will be indispensable. Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global cellular changes induced by the compound.
For example, transcriptomic analysis could reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics could uncover shifts in metabolic pathways. The combined data from these approaches would offer a systems-level view of the compound's biological impact and aid in hypothesis generation for its mechanism of action.
Design of Targeted Chemical Probes for Biological Research
Should this compound demonstrate a specific and potent biological activity, the development of targeted chemical probes would be a logical next step. These probes, often incorporating a reporter tag such as a fluorophore or a biotin moiety, are invaluable tools for studying the compound's target engagement, localization, and dynamics within a biological system. The modular nature of the parent compound would lend itself to the attachment of such tags with minimal disruption to its core structure.
Contribution to Understanding Fundamental Principles of Bioactive Compound Design
The systematic study of this compound and its analogs would contribute to the broader understanding of bioactive compound design. The adamantane moiety provides a unique structural anchor, and elucidating how modifications to this group and the amino acid portion of the molecule affect biological activity would provide valuable insights into the principles of molecular recognition and structure-activity relationships. This knowledge could then be applied to the rational design of new therapeutic agents in various disease areas.
Q & A
Basic Question: What are the established synthetic routes for 2-[(1-Adamantylacetyl)amino]propanoic acid, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via adamantylation of amino acid precursors. A common approach involves coupling 1-adamantaneacetic acid with L-alanine derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane . Optimization includes controlling reaction temperature (0–25°C), pH (neutral to slightly acidic), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Basic Question: How is the structural identity of this compound confirmed experimentally?
Answer:
Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR : H and C NMR identify adamantyl protons (δ 1.6–2.1 ppm) and amide/acid functionalities (δ 6.5–8.5 ppm for NH; δ 170–175 ppm for carbonyls) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 265.35 (CHNO) .
- HPLC : Retention time consistency against reference standards under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Advanced Question: How can researchers resolve discrepancies in reported bioactivity data for adamantane-containing amino acid derivatives?
Answer:
Discrepancies often arise from variations in assay conditions or stereochemical purity. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled parameters (e.g., pH 7.4 buffer, 37°C) .
- Chiral Purity Verification : Use chiral HPLC or circular dichroism to confirm enantiomeric excess, as impurities in stereoisomers can skew bioactivity results .
- Comparative Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify methodological outliers .
Advanced Question: What experimental strategies are recommended for analyzing the stereochemical stability of this compound under varying pH conditions?
Answer:
- Dynamic HPLC : Monitor enantiomerization rates using chiral stationary phases (e.g., Chiralpak IA) at pH 2–10 .
- Kinetic Studies : Track racemization via H NMR by observing NH proton splitting in deuterated buffers .
- Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for stereoinversion, guiding pH-stability correlations .
Advanced Question: How can researchers address solubility limitations of this compound in aqueous media for in vitro studies?
Answer:
- Co-Solvent Systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance solubility .
- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to maintain bioavailability .
Advanced Question: What methodologies are employed to assess metabolic stability in hepatic microsomal assays?
Answer:
- In Vitro Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) in NADPH-supplemented buffer. Quantify parent compound depletion via LC-MS/MS over 0–60 minutes .
- CYP Enzyme Inhibition Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Half-Life Calculation : Apply first-order kinetics to determine and intrinsic clearance rates .
Advanced Question: How can computational modeling predict interaction modes between this compound and target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with proteins (e.g., enzymes or receptors). The adamantyl group’s hydrophobicity often favors binding to hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding affinities .
Advanced Question: What analytical techniques are suitable for identifying degradation products under accelerated stability testing?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- LC-HRMS : Identify degradants via accurate mass and fragmentation patterns .
- Stability-Indicating Methods : Validate HPLC methods to resolve degradation peaks (e.g., oxidized adamantyl or hydrolyzed amide products) .
Advanced Question: How do researchers reconcile conflicting data on the compound’s enzyme inhibition potency across studies?
Answer:
- Assay Standardization : Control variables like enzyme concentration (e.g., 10 nM), substrate , and pre-incubation times .
- Orthogonal Assays : Validate results using fluorescence polarization, SPR, or calorimetry .
- Data Normalization : Report IC values relative to positive controls (e.g., known inhibitors) to minimize inter-lab variability .
Advanced Question: What strategies optimize solid-phase synthesis of peptide derivatives incorporating this compound?
Answer:
- Resin Selection : Use Fmoc-protected Wang resin for C-terminal carboxylate anchoring .
- Coupling Conditions : Activate with HBTU/HOBt in DMF, 2-hour couplings at 25°C to ensure >90% efficiency .
- Side-Chain Protection : Temporarily protect the adamantyl amide with tert-butyl groups to prevent steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
